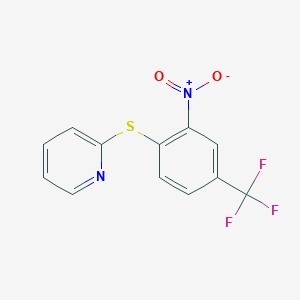

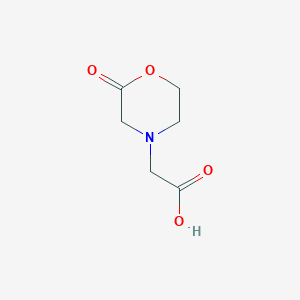

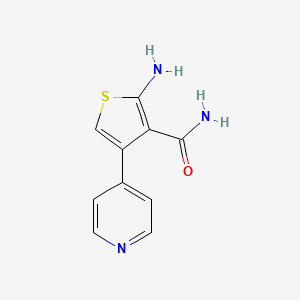

2-硝基-1-(2-吡啶硫基)-4-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the potential properties and reactivity of the compound . For instance, the electrophilic nitration of related heterocyclic compounds has been studied, which could suggest similar reactivity for the nitration of the benzene ring in the target compound . Additionally, the presence of a pyridyl group in the molecule is common in coordination chemistry, as seen in the hexanuclear Ni(II) complex involving a pyridine derivative . The trifluoromethyl group is a common substituent known to influence the electronic properties of aromatic compounds, as seen in the crystal structure of a related nitrobenzenesulfonamide compound .

Synthesis Analysis

While the exact synthesis of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is not detailed in the provided papers, the synthesis of related compounds involves electrophilic aromatic substitution reactions such as nitration . The presence of a pyridylthio group could be introduced through a nucleophilic aromatic substitution, given the right conditions and precursors. The synthesis of related compounds often requires careful control of reaction conditions to obtain the desired regioselectivity and to protect sensitive functional groups .

Molecular Structure Analysis

The molecular structure of related compounds shows that the orientation of substituents on the aromatic ring can significantly affect the overall geometry of the molecule. For example, the dihedral angle between the planes of the outer rings in a trinitro derivative of benzodioxinopyridine was found to be 174.65(8) degrees, which indicates a nearly planar structure . The orientation of nitro groups can also vary, affecting the molecular conformation and potentially the reactivity of the compound . In the case of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene, similar structural considerations would be relevant, especially the orientation of the nitro and trifluoromethyl groups with respect to the pyridylthio moiety.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the nitro group, which is a common participant in electrophilic and nucleophilic substitution reactions. The pyridylthio group could also engage in coordination chemistry, forming complexes with metal ions, as seen in the hexanuclear Ni(II) complex study . The trifluoromethyl group is generally considered to be an electron-withdrawing group, which could influence the reactivity of the benzene ring towards further substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene can be inferred from related compounds. Nitro groups tend to increase the density and melting point of aromatic compounds . The trifluoromethyl group is known to impart a significant dipole moment to molecules, which could affect solubility and boiling point . The presence of hydrogen bond donors or acceptors, such as in the pyridylthio group, would influence the compound's solubility in various solvents and its ability to form crystal structures stabilized by hydrogen bonding .

科学研究应用

有机合成应用

与“2-硝基-1-(2-吡啶硫基)-4-(三氟甲基)苯”相关的化合物在有机合成领域有重要应用。例如,通过对硝基(五氟硫基)苯进行直接氨基化,通过氢的偶极亲核取代已被证明可以产生硝基苯胺衍生物,这些衍生物可用作合成各种杂环化合物(如苯并咪唑、喹喔啉和苯并三唑)的前体。这些发现表明硝基取代苯衍生物在合成具有各种应用的化合物方面具有潜力,包括制药和材料科学(Pastýříková等,2012年)。

分子电子学

另一个有趣的应用领域是分子电子学。含有硝胺氧化中心的分子,类似于2-硝基-1-(2-吡啶硫基)-4-(三氟甲基)苯的结构,已被用于电子器件中展示负差分电阻和显著的开关峰-谷比。这表明这类硝基取代苯衍生物在开发高性能电子器件方面具有潜力(Chen et al., 1999)。

晶体结构分析

在晶体结构分析中,2-硝基-1-(2-吡啶硫基)-4-(三氟甲基)苯的衍生物已被用于形成复杂的分子结构。例如,类似化合物与硝酸银反应产生了一个中心对称的双核配合物,展示了该化合物参与复杂形成的能力。这类研究对于理解分子配合物的键合和结构特征至关重要,这对于催化、材料科学和纳米技术具有重要意义(Song & Rui-feng, 2005)。

属性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2S/c13-12(14,15)8-4-5-10(9(7-8)17(18)19)20-11-3-1-2-6-16-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNASCJDCQPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351278 |

Source

|

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

389084-12-2 |

Source

|

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)